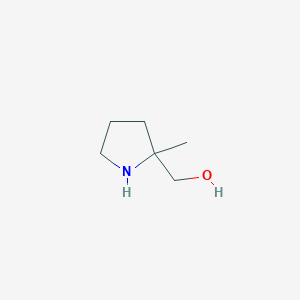

(2-Methylpyrrolidin-2-yl)methanol

Description

Significance of Chiral Amino Alcohols in Contemporary Chemical Research

Chiral amino alcohols are a class of organic compounds that feature prominently in contemporary chemical research due to their bifunctional nature, containing both an amino and an alcohol group attached to a chiral scaffold. This unique structural arrangement makes them exceptionally versatile. They are indispensable as chiral building blocks in the synthesis of numerous natural products and pharmaceutical agents. tcichemicals.com Furthermore, their ability to coordinate with metals has led to their widespread use as chiral ligands in asymmetric catalysis, a field dedicated to selectively producing one of two enantiomers of a chiral product. uoa.gr The development of new catalytic systems often relies on novel chiral amino alcohols to achieve high levels of enantioselectivity and efficiency in chemical transformations. uni.lu The dual functionality also allows them to act as organocatalysts and chiral auxiliaries, guiding the stereochemical outcome of a reaction. wordpress.com

Contextualization of (2-Methylpyrrolidin-2-yl)methanol as a Key Chiral Building Block

This compound, particularly its enantiomerically pure forms like the (S)-isomer, is a noteworthy example of a chiral amino alcohol. It is a derivative of prolinol, distinguished by an additional methyl group at the C2 position, creating a chiral quaternary carbon center. This structural feature imparts specific steric and electronic properties. The presence of a tertiary alcohol and a secondary amine within a rigid five-membered ring makes it a valuable synthon, or synthetic building block. It serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where precise three-dimensional structure is critical for biological activity. nih.gov

Overview of Research Trajectories for Pyrrolidine-Based Chiral Compounds

The pyrrolidine (B122466) ring is a privileged scaffold in chemistry, forming the core of the amino acid proline. Research into chiral pyrrolidine-based compounds is a vast and active area. nih.govresearchgate.net A major trajectory has been the development of proline and its derivatives as powerful organocatalysts for a wide range of asymmetric reactions, such as aldol (B89426) and Michael reactions. nih.gov Another significant research direction involves modifying the pyrrolidine ring to create novel chiral ligands for metal-catalyzed processes. researchgate.net The synthesis of pyrrolidine inhibitors for enzymes like neuronal nitric oxide synthase highlights their importance in medicinal chemistry. researchgate.net Research continues to explore how modifying the substituents on the pyrrolidine ring, as in the case of this compound, can fine-tune catalytic activity and selectivity. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOWRJDUPYOCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305610 | |

| Record name | 2-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955029-45-5 | |

| Record name | 2-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955029-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Access

Established Synthetic Routes for (2-Methylpyrrolidin-2-yl)methanol and its Stereoisomers

The creation of the stereocenter at the C2 position of the pyrrolidine (B122466) ring is a critical step in the synthesis of this compound. Several classical and modern synthetic methods have been employed to achieve this, often in an enantioselective manner.

Hydroxymethylation of Substituted Pyrrolidines

One direct approach to this compound involves the hydroxymethylation of a pre-existing chiral 2-methylpyrrolidine (B1204830). This reaction typically utilizes formaldehyde (B43269) as the C1 source. For instance, the synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol can be achieved by treating (S)-2-methylpyrrolidine with formaldehyde under basic conditions. pbworks.com This method is advantageous as it builds upon a readily available chiral precursor. The reaction proceeds via a nucleophilic addition of the secondary amine to formaldehyde, followed by an intramolecular Cannizzaro-type reaction or a related hydride transfer, to afford the desired amino alcohol. The conditions for such reactions can be optimized to maximize yield and minimize side products.

While direct hydroxymethylation of 2-methylpyrrolidine is a key strategy, related hydroxymethylation reactions of other cyclic ketones have been studied, providing insights into reaction mechanisms and conditions. For example, the L-proline-catalyzed hydroxymethylation of cyclohexanone (B45756) with paraformaldehyde has been investigated, though it can be accompanied by side reactions like aldol (B89426) condensation and hemiacetal formation. ugent.be The choice of formaldehyde source, such as aqueous formalin or solid paraformaldehyde, and the reaction solvent can significantly influence the reaction outcome. ugent.be

Catalytic Hydrogenation Approaches to Chiral Pyrrolidine Precursors

Catalytic hydrogenation of unsaturated pyrrolidine precursors, such as pyrroles or pyrrolines, is a powerful method for establishing the stereocenters of the pyrrolidine ring. The enantioselectivity of these hydrogenations is often controlled by the use of chiral catalysts or auxiliaries.

A notable example is the biocatalytic, Imin-reductas (IRED)-catalyzed conversion of 2-methyl-1-pyrroline (B1218662) to (R)-2-methylpyrrolidine. researchgate.net This enzymatic reduction offers high enantioselectivity and operates under mild conditions. The reduced (R)-2-methylpyrrolidine can then be subjected to hydroxymethylation as described in the previous section to yield (R)-(2-Methylpyrrolidin-2-yl)methanol. The use of hydrogen gas as the reductant with in-situ cofactor recycling makes this an atom-economical and green synthetic route. researchgate.net

| Precursor | Catalyst/Method | Product | Significance |

| 2-Methyl-1-pyrroline | Imin-Reductase (IRED) | (R)-2-Methylpyrrolidine | High enantioselectivity for the precursor of (R)-(2-Methylpyrrolidin-2-yl)methanol. researchgate.net |

Diastereomeric Salt Resolution for Optical Purity Enhancement

For racemic mixtures of this compound or its precursors, diastereomeric salt resolution is a classical and effective method for separating the enantiomers. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.comlibretexts.org

Commonly used resolving agents for amines include tartaric acid and its derivatives. libretexts.orgmdpi.com The choice of resolving agent and solvent is crucial for efficient separation. For example, in the resolution of α-methylbenzylamine, (R,R)-tartaric acid is used to form diastereomeric salts that can be separated by crystallization from methanol (B129727). pbworks.com After separation, the desired enantiomer of the amine is liberated from the salt by treatment with a base. This method, while sometimes requiring optimization of crystallization conditions, remains a widely used strategy for obtaining enantiomerically pure amino alcohols.

| Racemic Compound Type | Chiral Resolving Agent | Separation Principle | Outcome |

| Amines/Amino alcohols | Tartaric acid and its derivatives | Formation of diastereomeric salts with different solubilities. libretexts.orgmdpi.com | Separation of enantiomers through fractional crystallization. pbworks.com |

Advanced Synthetic Strategies for Derivatization

Once the chiral this compound core is synthesized, it can be further modified to access a range of derivatives with tailored properties.

Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol functionality in this compound is a key site for further chemical transformations.

The oxidation of the hydroxymethyl group in N-substituted 2-hydroxymethylpyrrolidines can lead to the formation of corresponding pyrrolidinones. While a direct and high-yielding oxidation of this compound to a specific pyrrolidinone is not extensively detailed in readily available literature, related transformations suggest its feasibility. For instance, the iodine-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives involves the oxidation of a C-H bond adjacent to the nitrogen atom in a related heterocyclic system. rsc.org This indicates that oxidative conditions can be applied to the pyrrolidine ring system. The synthesis of N-methylated norbelladine (B1215549) derivatives involves the reaction of a secondary amine with formaldehyde, followed by reduction, showcasing transformations of the amino alcohol moiety. semanticscholar.org The controlled oxidation of the primary alcohol in this compound would likely require the selection of a suitable oxidizing agent that is compatible with the tertiary amine present in the molecule to yield the corresponding aldehyde or carboxylic acid, which could then cyclize to a lactam (pyrrolidinone).

Reduction Pathways to Substituted Pyrrolidines

Reduction reactions provide a powerful and direct route to substituted pyrrolidines from various unsaturated or oxidized precursors. A prominent method involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This approach can fully reduce the aromatic pyrrole ring with excellent diastereoselectivity, creating up to four new stereocenters in a single step. researchgate.netfigshare.com The reaction is thought to proceed through a two-step sequence where an initial reduction directs the stereochemical outcome of the subsequent saturation of the pyrrole ring. researchgate.net

Another significant reduction strategy is the iridium-catalyzed successive reductive amination of diketones with anilines. nih.gov This process yields N-aryl-substituted pyrrolidines through a transfer hydrogenation mechanism, forming the heterocyclic ring from acyclic precursors. nih.gov This method is notable for its efficiency and mild reaction conditions. nih.gov The reduction of tertiary amides and lactams using reagents like Vaska's complex and tetramethyldisiloxane (TMDS) can also generate azomethine ylides, which then undergo cycloaddition reactions to form highly functionalized pyrrolidines. nih.gov

For instance, the synthesis of (S)-prolinol, a closely related chiral precursor, is often achieved through the reduction of the amino acid proline using powerful reducing agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.com

| Precursor Type | Key Reagents/Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Pyrroles | Heterogeneous Catalysts (e.g., Rh/Al₂O₃) | Functionalized Pyrrolidines | Achieves full reduction with high diastereoselectivity, creating multiple stereocenters. | researchgate.netfigshare.com |

| Diketones and Anilines | Iridium Catalyst, Transfer Hydrogenation | N-Aryl-Substituted Pyrrolidines | Efficient synthesis via successive reductive amination under mild conditions. | nih.gov |

| Tertiary Amides/Lactams | Vaska's Complex, TMDS | Highly Substituted Pyrrolidines | Reductive generation of azomethine ylides followed by cycloaddition. | nih.gov |

| Proline | LiAlH₄ or LiBH₄ | (S)-Prolinol | Standard method for producing the chiral alcohol from the corresponding amino acid. | mdpi.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a versatile pathway for introducing a variety of functional groups onto a pre-existing pyrrolidine ring. A notable example involves the reaction of 2-phenylsulphonyl-pyrrolidines with carbon nucleophiles. colab.ws In this method, the phenylsulfonyl group acts as an effective leaving group, allowing for substitution at the C-2 position by organometallic reagents, silyl (B83357) enol ethers, and other carbon-based nucleophiles to yield substituted pyrrolidine alkaloids. colab.ws

The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution (SNAr) reactions also provides relevant insights. nih.gov While not a direct synthesis of pyrrolidines, the mechanisms explored, such as the two-step addition-elimination pathway, are fundamental to substitution reactions on nitrogen-containing heterocycles. nih.gov In some cases, the elimination of the leaving group is the rate-determining step, influenced by the nucleophile and the leaving group's nature. nih.gov

A direct synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride has been described starting from (S)-2-methylpyrrolidine, which undergoes hydroxymethylation with formaldehyde. evitachem.com This reaction represents a nucleophilic addition to the carbonyl group, followed by the formation of the hydrochloride salt. evitachem.com

| Pyrrolidine Precursor | Nucleophile | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Phenylsulphonyl-pyrrolidines | Organometallic reagents, silyl enol ethers, allylsilanes | Lewis Acid | 2-Substituted Pyrrolidines | colab.ws |

| (S)-2-Methylpyrrolidine | Formaldehyde | Basic Conditions | (S)-(2-Methylpyrrolidin-2-yl)methanol | evitachem.com |

N-Alkylation and N-Derivatization Techniques

Modification of the pyrrolidine nitrogen is a common and crucial step for altering the properties and reactivity of the molecule. N-alkylation, particularly N-methylation, is a frequent transformation.

A direct synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanol (also known as N-Methyl-L-prolinol) can be achieved via the reductive amination of (S)-pyrrolidin-2-ylmethanol. chemicalbook.comtcichemicals.com One reported method involves reacting (RS)-pyrrolidin-2-ylmethanol with formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This one-pot procedure efficiently introduces the methyl group onto the nitrogen atom.

N-derivatization also includes the introduction of protecting groups, which is a fundamental strategy in multi-step syntheses. Reagents like tert-butoxycarbonyl (Boc) anhydride (B1165640) are used to protect the pyrrolidine nitrogen, allowing for selective reactions at other positions on the molecule. mdpi.comgoogle.com For example, the synthesis of 2-(R)-methylpyrrolidine can begin with the N-protection of (S)-prolinol to form an N-protected-(S)-prolinol derivative. google.com This protecting group can be removed later in the synthetic sequence using acidic conditions. google.com

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| (RS)-Pyrrolidin-2-ylmethanol | Formaldehyde, H₂, 10% Pd/C | Reductive N-Methylation | (RS)-(1-Methylpyrrolidin-2-yl)methanol | chemicalbook.com |

| (S)-Prolinol | Boc Anhydride | N-Protection | N-Boc-(S)-prolinol | google.com |

| N-Benzoyl Pyrrolidines | Lewis Acid, Photoredox Catalyst | Reductive C-N Bond Cleavage | Linear N-Benzoyl Amines | researchgate.net |

Ring Modification and Functionalization Approaches

Altering the core structure of the pyrrolidine ring itself through skeletal editing, ring contraction, or ring expansion represents an advanced set of synthetic strategies. These methods provide access to novel and structurally diverse scaffolds from readily available starting materials.

Ring Contraction: A photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This reaction transforms the six-membered pyridine (B92270) ring into a five-membered pyrrolidine skeleton bearing a 2-azabicyclo[3.1.0]hex-3-ene structure, which serves as a versatile synthon for further functionalization. osaka-u.ac.jpnih.gov The reaction exhibits broad substrate scope and high functional group compatibility. researchgate.net

Ring Expansion: Conversely, ring expansion cascades provide a route to larger or more complex ring systems. An efficient method involves an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion. rsc.org This cascade reaction transforms cinnamylaziridine derivatives into functionalized pyrrolidines with excellent diastereoselectivity, creating three stereocenters in the process. rsc.org In a different approach, certain 5-arylpyrrolidine-2-carboxylates can undergo a copper-promoted Ullmann-type annulation/rearrangement cascade to expand into 1H-benzo[b]azepine-2-carboxylates, effectively transforming the five-membered ring into a seven-membered aza-ring. acs.org

Skeletal Editing: More recently, skeletal editing techniques have emerged that allow for the precise modification of the ring's atomic composition. One such method enables the direct insertion of a nitrogen atom into pyrrolidine rings using O-diphenylphosphinyl hydroxylamine. nih.gov This converts pyrrolidines into tetrahydropyridazines, offering a powerful scaffold-hopping strategy for accessing different heterocyclic systems under mild conditions. nih.gov

| Strategy | Starting Material | Key Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Ring Contraction | Pyridines | Silylborane, Light (hν) | Functionalized Pyrrolidines | osaka-u.ac.jpnih.govresearchgate.net |

| Ring Expansion | Cinnamylaziridine | N-Bromosuccinimide (NBS) | Functionalized Pyrrolidines | rsc.org |

| Ring Expansion | 5-Arylpyrrolidine-2-carboxylates | Copper(I) Thiophene-2-carboxylate (CuTC) | 1H-Benzo[b]azepines | acs.org |

| Skeletal Editing (N-insertion) | Pyrrolidines | O-Diphenylphosphinyl hydroxylamine | Tetrahydropyridazines | nih.gov |

In the field of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. Among the vast array of chiral building blocks, this compound has emerged as a valuable precursor for the design of various chiral ligands and catalysts. Its rigid pyrrolidine ring and the presence of both a hydroxyl and a secondary amine group provide a versatile scaffold for creating a diverse range of catalysts for enantioselective transformations.

Chemical Properties and Characterization

Physical and Chemical Properties

(2-Methylpyrrolidin-2-yl)methanol is a chiral organic compound containing both a secondary amine and a tertiary alcohol functional group. Its physical properties are similar to other small amino alcohols. The data in the following table largely pertains to the closely related N-methylated analog, [(2S)-1-methylpyrrolidin-2-yl]methanol, which is expected to have very similar physical properties due to the comparable molecular weight and structure.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid medchemexpress.com |

| Density | ~0.968 g/mL at 25 °C (for N-methyl analog) sigmaaldrich.com |

| Boiling Point | ~67-69 °C at 12 mmHg (for N-methyl analog) sigmaaldrich.com |

| Refractive Index | ~n20/D 1.469 (for N-methyl analog) sigmaaldrich.com |

| Predicted XlogP | -0.1 uni.lu |

Spectroscopic Data (NMR, IR, Mass Spectrometry)

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. A peak corresponding to the N-H stretch of the secondary amine would be expected around 3300-3500 cm⁻¹. C-H stretching vibrations would appear just below 3000 cm⁻¹, and the C-O stretch would be visible in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The spectrum would show characteristic signals for the pyrrolidine (B122466) ring protons, typically in the 1.5-3.5 ppm range. A singlet for the C2-methyl group would be present. The protons of the CH₂OH group would likely appear as distinct signals, and the alcohol and amine protons would be visible, though their chemical shift could vary with solvent and concentration.

¹³C NMR : The spectrum would display six distinct carbon signals. The quaternary carbon at C2 would be a key signal, as would the carbon of the CH₂OH group. The remaining signals would correspond to the other three carbons of the pyrrolidine ring and the methyl group.

Mass Spectrometry : Electron ionization mass spectrometry would lead to fragmentation. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated.

The following table presents predicted mass spectrometry data for this compound.

| Spectroscopic Data | Details |

| Monoisotopic Mass | 115.09972 Da uni.lu |

| Predicted MS Adducts (m/z) | [M+H]⁺: 116.10700, [M+Na]⁺: 138.08894 uni.lu |

Mechanistic Investigations of Compound Functionality

Elucidation of Reaction Mechanisms in Catalytic Cycles

While (2-Methylpyrrolidin-2-yl)methanol itself is not a widely documented standalone catalyst, its structural motifs are central to many well-known organocatalysts, such as prolinol derivatives. The principles governing these related catalysts offer a framework for understanding the potential mechanistic roles of this compound.

Role of the Compound in Transition State Stabilization

The efficacy of a catalyst is fundamentally linked to its ability to bind to and stabilize the transition state of a reaction more effectively than the ground state of the substrate. For pyrrolidine-based structures, this is often achieved through the formation of specific non-covalent interactions. The tertiary amine within the this compound structure can act as a nucleophile or a Brønsted base, while the hydroxyl group can serve as a hydrogen bond donor, acceptor, or a directing group. In a hypothetical catalytic cycle, these groups could orient reactants in a pre-organized assembly, lowering the activation energy of the rate-determining step.

Hydrogen Bonding Networks and Stereodiscrimination in Catalysis

Hydrogen bonding is a critical element in achieving high stereoselectivity in organocatalysis. The hydroxyl group of this compound is perfectly positioned to form hydrogen bonds. evitachem.com In a catalytic setting, this hydroxyl could engage with an electrophile, not only activating it towards nucleophilic attack but also shielding one of its faces. This directed hydrogen bonding, dictated by the fixed chirality of the pyrrolidine (B122466) ring, would force an incoming nucleophile to approach from the less hindered direction, thereby controlling the stereochemical outcome of the reaction. The rigidity of the five-membered ring is key to maintaining a well-defined orientation in the transition state, leading to effective stereodiscrimination.

Identification of Key Intermediates in Catalytic Processes

In many organocatalytic reactions involving pyrrolidine derivatives, key intermediates such as enamines or iminium ions are formed. For instance, in reactions involving α,β-unsaturated aldehydes, a secondary amine on a catalyst would typically form a chiral iminium ion intermediate. Although this compound possesses a tertiary amine, its derivatives or analogs with a secondary amine could follow this pathway.

In a different mechanistic scenario, if the hydroxyl group were oxidized, it would yield (S)-2-methylpyrrolidin-2-one. evitachem.com This lactam could then participate in different catalytic cycles. Conversely, reduction of the compound would lead to (S)-2-methylpyrrolidine. evitachem.com The identification of such potential intermediates is crucial for mapping the complete catalytic cycle and understanding how the catalyst is regenerated. For example, in the methanol-to-hydrocarbons (MTH) process over zeolite catalysts, various oxygen-containing intermediates, including ketones and aldehydes, have been identified as crucial for the propagation of the catalytic cycle. nih.govnih.gov

Mechanistic Studies of Interactions within Biological Systems (General Principles)

The structural features that make this compound a potentially useful scaffold in catalysis also underpin its hypothetical interactions with biological macromolecules like proteins and receptors.

Ligand-Receptor Interaction Hypotheses

As a chiral molecule with hydrogen bond donors and acceptors, this compound and its derivatives have the potential to act as ligands for biological receptors. The mechanism of action would involve the compound binding to a specific site on a receptor, modulating its function. evitachem.com The hydroxyl group is capable of forming key hydrogen bonds with amino acid residues in a binding pocket, while the pyrrolidine ring can make van der Waals contacts. The stereochemistry of the compound would be critical for a precise fit, as enantiomers often exhibit vastly different biological activities.

For instance, derivatives of (Pyridin-2-yl)methanol have been developed as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel involved in pain and inflammation. nih.gov This suggests that the methanol (B129727) moiety, when attached to a heterocyclic core like pyrrolidine, can be a key pharmacophore for receptor interaction. Similarly, ligands for the Sigma-2 receptor, which is implicated in various diseases, often feature an amine and can be modulated by interactions with other proteins. mdpi.com

Modulation of Enzyme Activity

The interaction of small molecules with enzymes can either enhance or inhibit their catalytic activity. The hydroxyl group of this compound hydrochloride can form hydrogen bonds that may influence the activity of enzymes. evitachem.com If the compound were to act as an enzyme inhibitor, it could do so by binding to the active site, mimicking the substrate or transition state, and preventing the natural substrate from binding. Alternatively, it could bind to an allosteric site—a location distinct from the active site—and induce a conformational change in the enzyme that reduces its catalytic efficiency. The chiral nature of the compound would likely lead to stereospecific inhibition, where one enantiomer is a much more potent inhibitor than the other.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural Elucidation (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. While specific DFT studies on (2-Methylpyrrolidin-2-yl)methanol are not extensively documented in publicly available literature, a comprehensive study on the closely related analogue, (R)-(+)-2-Pyrrolidinemethanol, provides a strong basis for understanding the structural characteristics of this class of compounds. researchgate.net These calculations are fundamental for predicting molecular geometries, conformational preferences, and spectroscopic signatures. nih.govresearchgate.net

Prediction of Molecular Conformations and Stereochemistry

The biological and chemical activity of a chiral molecule is intrinsically linked to its conformation and stereochemistry. Computational methods can predict the most stable conformations by mapping the potential energy surface of the molecule. For the analogous compound (R)-(+)-2-Pyrrolidinemethanol, relaxed potential energy surface scans have been performed to identify stable conformers. researchgate.net These calculations typically involve varying key dihedral angles to locate energy minima.

The stereochemistry of this compound, with its chiral center at the C2 position of the pyrrolidine (B122466) ring, dictates its role in asymmetric synthesis. The presence of the methyl group at the same carbon as the hydroxymethyl group introduces additional steric considerations that influence the conformational landscape compared to its non-methylated parent. DFT calculations can precisely model the spatial arrangement of these groups and predict the most likely conformations in different environments.

A study on (R)-(+)-2-Pyrrolidinemethanol identified several low-energy conformers, with their relative populations determined by their Gibbs free energies. researchgate.net The interplay of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring is a critical factor governing the conformational preference. researchgate.net Similar interactions are expected to play a crucial role in determining the structure of this compound.

Table 1: Predicted Conformers and Relative Energies for (R)-(+)-2-Pyrrolidinemethanol (Analogous Compound)

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| G | 0.00 | 66.9 |

| G' | 0.86 | 15.7 |

| G'' | 0.97 | 13.1 |

Data derived from a DFT study on (R)-(+)-2-Pyrrolidinemethanol at the B3LYP/6-311+G(d,p) level of theory. researchgate.net

Analysis of Calculated Bond Parameters and Vibrational Frequencies

DFT calculations provide detailed information about the geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles. nih.gov For the pyrrolidine ring system, these calculations can reveal the extent of ring puckering and the orientation of the substituents. The calculated bond parameters for the analogous (R)-(+)-2-Pyrrolidinemethanol show good agreement with experimental data where available, validating the computational approach. researchgate.netresearchgate.net

Vibrational frequency calculations are another powerful application of DFT. uni-rostock.de They can be used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By comparing the calculated frequencies with experimental spectra, it is possible to confirm the structure of the synthesized compound and to assign specific vibrational modes to different functional groups. uni-rostock.de For instance, the stretching and bending frequencies of the O-H and N-H groups are particularly sensitive to hydrogen bonding and can provide strong evidence for the presence of specific intra- and intermolecular interactions. researchgate.net In the case of (R)-(+)-2-Pyrrolidinemethanol, DFT calculations have been used to interpret the experimental IR and Raman spectra, showing evidence of both intra- and intermolecular hydrogen bonding. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for (R)-(+)-2-Pyrrolidinemethanol (Analogous Compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch (Intermolecular H-bond) | ~3289 |

| N-H Stretch (Intermolecular H-bond) | ~3450 |

| N-H In-plane Bend | ~1281 |

Frequencies are based on DFT calculations at the B3LYP/6-311+G(d,p) level for dimeric structures. researchgate.net

Reaction Mechanism Pathway Exploration

This compound, as a chiral amino alcohol, has the potential to act as a ligand or organocatalyst in various asymmetric transformations. evitachem.comnih.gov Computational chemistry provides a means to explore the detailed pathways of these reactions, identifying key intermediates and transition states. whiterose.ac.uk

Transition State Analysis in Asymmetric Transformations

Understanding the structure and energetics of transition states is crucial for explaining the stereoselectivity observed in asymmetric catalysis. nih.gov For reactions catalyzed by prolinol derivatives, the catalyst forms a transient species with the reactants, such as an enamine or an iminium ion. The facial selectivity of the subsequent reaction step is then determined by the steric and electronic properties of the transition state assembly.

Computational Approaches in Ligand Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery and catalyst design. The structural scaffold of this compound can serve as a starting point for the design of new chiral ligands with tailored properties. By systematically modifying the structure of the parent molecule in silico—for example, by introducing different substituents on the pyrrolidine ring or the hydroxyl group—it is possible to explore a vast chemical space and identify promising candidates with enhanced reactivity, selectivity, or binding affinity.

Computational techniques such as quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of ligands with their observed catalytic performance. This allows for the development of predictive models that can guide the synthesis of new and improved ligands. Furthermore, molecular docking simulations can be used to predict the binding mode of this compound-based ligands to a target protein or metal center, providing insights into the key interactions that govern molecular recognition.

Molecular Docking Simulations for Structure-Activity Relationship (SAR) Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of catalysis, this involves docking a ligand, such as this compound, into the active site of a metal catalyst or, in organocatalysis, the interaction of the catalyst with a substrate. The primary goal of these simulations is to elucidate the structure-activity relationship (SAR), which correlates the three-dimensional structure of the catalyst or ligand with its catalytic performance, including activity and enantioselectivity.

The insights gained from molecular docking are crucial for the rational design of more effective catalysts. By understanding the specific interactions—such as hydrogen bonds, steric clashes, and electrostatic interactions—that govern the binding of the ligand and the substrate, chemists can make informed modifications to the catalyst structure to enhance its performance. For instance, the introduction of specific functional groups can be guided by docking results to improve ligand-protein interactions. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives in a Catalytic Aldol (B89426) Reaction

While specific experimental data for the molecular docking of this compound in a catalytic system is not publicly available, the following table illustrates a hypothetical scenario. In this example, derivatives of this compound are used as organocatalysts for an asymmetric aldol reaction. The table shows the predicted binding energies and key interactions with the transition state, which could be correlated with experimentally observed enantiomeric excess (ee).

| Catalyst Derivative | Binding Energy (kcal/mol) | Key Interactions with Transition State | Predicted Enantiomeric Excess (%) |

| This compound | -7.5 | Hydrogen bond between hydroxyl group and substrate carbonyl; Steric hindrance from methyl group directing substrate approach. | 85 |

| (2-Ethylpyrrolidin-2-yl)methanol | -7.2 | Similar hydrogen bonding; Increased steric bulk from ethyl group leading to less favorable orientation. | 78 |

| (2-Methyl-5,5-dimethylpyrrolidin-2-yl)methanol | -8.1 | Enhanced steric shielding from gem-dimethyl group, leading to a more defined substrate approach. | 92 |

| (2-Methylpyrrolidin-2-yl)ethanethiol | -6.9 | Weaker hydrogen bonding from thiol group compared to hydroxyl, resulting in a less stable transition state complex. | 65 |

This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies and its use in SAR analysis. The values are not based on actual experimental results.

The process of performing molecular docking for SAR studies typically involves the following steps:

Preparation of the receptor and ligand: This includes generating the 3D structures of the catalyst-substrate complex (the "receptor") and the various this compound derivatives (the "ligands").

Defining the binding site: The active site of the catalyst where the substrate binds is defined.

Docking calculations: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site.

Scoring and analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key molecular interactions.

Virtual Screening for Novel Catalytic Systems

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological or chemical activity. nih.gov In the realm of catalysis, virtual screening can be employed to discover novel ligands or organocatalysts based on a specific scaffold, such as the pyrrolidine ring of this compound. This approach is significantly faster and more cost-effective than traditional high-throughput experimental screening. chiralpedia.com

The process of virtual screening for new catalytic systems based on the this compound scaffold would typically involve:

Library Generation: A virtual library of compounds is created, containing a diverse set of molecules that are structurally related to this compound. This can be achieved by systematically modifying the core scaffold with different functional groups.

Computational Screening: The library is then screened using molecular docking or other computational methods against a specific catalytic transition state model. The goal is to predict which of the virtual compounds will be most effective in catalyzing the desired reaction with high selectivity.

Hit Selection and Experimental Validation: The top-ranked compounds from the virtual screen (the "hits") are then synthesized and experimentally tested to validate their catalytic activity.

Table 2: Hypothetical Virtual Screening Hits for a New Pyrrolidine-Based Catalyst

This table presents a hypothetical outcome of a virtual screening campaign aimed at identifying new catalysts for an asymmetric Michael addition, using a transition state model as the screening target.

| Compound ID | Scaffold Modification | Docking Score | Predicted Activity |

| VS-001 | Addition of a phenyl group at the 5-position | -9.2 | High |

| VS-002 | Replacement of the hydroxyl with a bulky silyl (B83357) ether | -8.5 | Moderate |

| VS-003 | Introduction of a trifluoromethyl group on the methyl substituent | -9.8 | Very High |

| VS-004 | N-alkylation with a benzyl (B1604629) group | -7.9 | Low |

This table is a hypothetical representation to illustrate the potential outcomes of a virtual screening study. The data is not derived from actual experimental or computational results.

The integration of computational tools like molecular docking and virtual screening is pivotal in modern catalyst development. While specific research applying these methods to this compound for catalysis is not widely documented, the principles and methodologies described provide a clear framework for how such studies could be conducted to accelerate the discovery and optimization of new chiral catalysts.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-Methylpyrrolidin-2-yl)methanol, providing definitive confirmation of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, offering detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Protons on carbons adjacent to the electronegative nitrogen and oxygen atoms will appear at a lower field (higher ppm value). The protons of the N-H and O-H groups are typically observed as broad singlets, and their chemical shifts can be concentration and solvent dependent. The methylene (B1212753) protons of the pyrrolidine (B122466) ring will likely appear as complex multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom attached to the hydroxyl group (C-O) and the quaternary carbon in the pyrrolidine ring bonded to the methyl and hydroxymethyl groups are expected to have characteristic chemical shifts. The chemical shifts of the pyrrolidine ring carbons are also diagnostic. pressbooks.publibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and typical chemical shift ranges.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃ | C2-Methyl | ~1.1-1.3 (singlet) | ~25-30 |

| CH₂ | C3-Pyrrolidine | ~1.7-1.9 (multiplet) | ~23-28 |

| CH₂ | C4-Pyrrolidine | ~1.8-2.0 (multiplet) | ~35-40 |

| CH₂ | C5-Pyrrolidine | ~2.8-3.0 (multiplet) | ~45-50 |

| CH₂OH | Hydroxymethyl | ~3.4-3.6 (singlet) | ~65-70 |

| C | C2-Pyrrolidine | - | ~60-65 |

| NH | Pyrrolidine | Broad singlet | - |

| OH | Hydroxyl | Broad singlet | - |

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and carbon-hydrogen (C-H) bonds. Fourier-Transform Infrared (FTIR) spectroscopy, a modern and rapid version of the technique, provides high-resolution spectra.

The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is also expected in a similar region, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups will be observed in the 1350-1480 cm⁻¹ range. The C-O stretching vibration is typically found in the 1000-1260 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 (moderate) |

| C-H (alkane) | Stretching | 2850-2960 |

| C-O (alcohol) | Stretching | 1000-1260 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from any impurities and for resolving its enantiomers to assess its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and chiral separation of non-volatile and thermally sensitive compounds like this compound.

For purity analysis, a reversed-phase HPLC method is commonly employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as trifluoroacetic acid or formic acid to improve peak shape.

To determine the enantiomeric excess, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines and alcohols. mdpi.com The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. nih.govnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, which has a relatively high boiling point and is polar, derivatization may be necessary to increase its volatility and improve chromatographic performance. Common derivatization agents include silylating agents that react with the hydroxyl and amine groups.

The GC analysis is typically performed using a capillary column with a polar stationary phase. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. The purity of the compound can be determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for the qualitative monitoring of reactions and for preliminary purity checks. libretexts.org For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. libretexts.org

A polar solvent system, such as a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane, is used as the mobile phase. The components of the sample mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. After development, the spots can be visualized under UV light if the compound is UV-active, or by staining with a suitable reagent. For amino alcohols, ninhydrin (B49086) is a common staining agent that reacts with the amine group to produce a colored spot. youtube.comyoutube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparison with a standard.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for the determination of the molecular weight and structural features of this compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) provide highly accurate data essential for its definitive identification.

The molecular formula for this compound is C₆H₁₃NO, corresponding to a monoisotopic mass of 115.09972 Da. uni.lu HRMS can confirm this exact mass, which in turn verifies the elemental composition, distinguishing it from other isobaric compounds.

Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | uni.lu |

| Monoisotopic Mass | 115.09972 Da | uni.lu |

In a typical ESI-MS analysis, the compound is ionized, usually by protonation, to form the [M+H]⁺ adduct. This process allows the molecule to enter the gas phase for mass analysis. For instance, in related analyses of nitrogenous compounds, ESI-MS is used to identify precursor molecular ions which are then subjected to further fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis. The precursor ion, in this case, the protonated this compound, is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that reveals the molecule's connectivity. While specific fragmentation data for this exact compound is not detailed in the provided results, analysis of related pyrrolidine structures shows characteristic fragmentation patterns, such as the cleavage of substituent groups from the pyrrolidine ring. researchgate.net For the analogous compound (2S)-1-Methyl-2-pyrrolidinemethanol, a major fragment peak (m/z) is observed at 84, suggesting a common fragmentation pathway within this class of molecules. nih.gov

Applications Beyond Catalysis and Derivatives in Specialized Research Areas

Synthetic Building Block in Complex Molecule Synthesis

As a chiral molecule, (2-Methylpyrrolidin-2-yl)methanol is a valuable synthon, or synthetic building block, prized for its stereochemical properties. The pyrrolidine (B122466) ring is a common feature in many biologically active compounds, making its derivatives highly sought after in several sectors of the chemical industry. nih.gov The defined three-dimensional structure of these building blocks allows for the precise construction of complex target molecules with high stereoselectivity. google.comacs.org

The pyrrolidine nucleus is one of the most prevalent five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Consequently, chiral pyrrolidine derivatives, including the closely related (S)-prolinol ((S)-pyrrolidin-2-ylmethanol), are fundamental starting materials for a wide array of pharmaceuticals. mdpi.com Their structural rigidity and chirality are key to ensuring specific interactions with biological targets, which is critical for a drug's efficacy. acs.org

Detailed research findings have demonstrated the role of this structural motif in several therapeutic agents:

Antivirals: Pyrrolidine derivatives are central to the structure of modern antiviral drugs. For instance, the synthesis of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir involves the coupling of two N-protected proline units. mdpi.com Similarly, precursors like Voxilaprevir and Glecaprevir, also used to treat hepatitis C, are built upon a substituted pyrrolidine framework. mdpi.com

Cardiovascular and Erectile Dysfunction Drugs: (S)-prolinol is a key starting material in the synthesis of Avanafil, a medication used to treat erectile dysfunction. mdpi.com

Oncology and Hormonal Therapies: The cyclic hexapeptide Pasireotide, used to treat Cushing's disease, is prepared from a functionalized pyrrolidine derivative. mdpi.com

Neurological and Migraine Medications: The synthesis of Eletriptan, a drug for treating migraines, is based on the reaction of a substituted indole (B1671886) with a chiral pyrrolidine derivative. mdpi.com

Oligonucleotide-Based Therapeutics: Chiral pyrrolidin-2-yl-methanol derivatives are described as versatile building blocks for the stereospecific synthesis of oligonucleotides that carry chiral phosphonate (B1237965) moieties, a class of compounds with significant therapeutic potential. google.com

The table below summarizes examples of pharmaceutical intermediates and final drug products synthesized using the pyrrolidine scaffold.

| Drug/Intermediate Class | Precursor/Building Block | Therapeutic Application |

| Avanafil | (S)-Prolinol | Erectile Dysfunction mdpi.com |

| Daclatasvir | N-protected proline derivatives | Antiviral (Hepatitis C) mdpi.com |

| Pasireotide | Functionalized pyrrolidine | Cushing's Disease mdpi.com |

| Eletriptan | Chiral pyrrolidine derivative | Migraine Treatment mdpi.com |

| Chiral Oligonucleotides | Chiral pyrrolidin-2-yl-methanol | Gene-Targeted Therapies google.com |

The principles of chirality that are vital in pharmaceuticals are equally important in agrochemistry. The biological activity of many pesticides and herbicides is often confined to a single enantiomer, while the other may be inactive or even detrimental. nih.gov The use of chiral building blocks allows for the synthesis of enantiomerically pure agrochemicals, which can lead to lower application rates, reduced environmental impact, and higher efficacy. nih.govebrary.net

Pyrrolidine derivatives are valuable intermediates in this field. For example, N-substituted-5-methyl-2-pyrrolidones, which are structurally related to this compound, are explicitly mentioned as intermediates in the manufacturing of agrochemicals. cnr.it These compounds are often produced through the reductive amination of levulinic acid, a biomass-derived platform chemical. cnr.it The broader category of fine chemicals, to which this compound belongs, serves as essential starting materials for herbicides and pesticides. boronmolecular.com While specific examples directly citing this compound in a commercial agrochemical are proprietary, the well-established use of chiral synthons and related pyrrolidone structures underscores its potential and relevance in this sector. nih.govebrary.net

Fine chemicals are pure, complex chemical substances produced in limited quantities through batch processes, serving as intermediates for high-value specialty products. boronmolecular.commdpi.com this compound and its derivatives fit perfectly within this classification. They are not bulk commodities but rather high-value building blocks manufactured to exact specifications, primarily for their chiral properties. boronmolecular.comwileyco.com

Their production and sale by numerous chemical suppliers as "chiral building blocks" or "heterocyclic building blocks" for research and manufacturing purposes confirm their role in the fine chemical industry. The value of these compounds lies in their ability to impart chirality and specific structural features to more complex molecules, such as the active pharmaceutical ingredients and agrochemicals discussed previously. google.commdpi.comcnr.it A process described for preparing chiral pyrrolidin-2-yl-methanol derivatives highlights their identity as "versatile building blocks" for pharmacologically active compounds, reinforcing their status as important fine chemicals. google.com

Generation of Chiral Synthons from Renewable Feedstocks

A significant area of modern chemical research is the development of sustainable processes that convert biomass into valuable platform molecules and, subsequently, into high-value chemicals. This approach reduces reliance on fossil fuels and promotes a circular economy.

Levulinic acid (LA) is a key platform chemical that can be readily produced from the acid-catalyzed hydrolysis of lignocellulosic biomass, such as agricultural residues and forestry waste. Research has focused on transforming LA into a variety of valuable chemicals, including chiral N-heterocycles.

The synthesis of chiral 5-methylpyrrolidin-2-one (B85660), a direct precursor to this compound, from LA is a well-documented pathway. This transformation is typically achieved through asymmetric reductive amination. researchgate.net

Key Research Findings:

Catalytic Systems: Studies have shown that ruthenium-based catalysts modified with chiral phosphine (B1218219) ligands can directly convert LA and its esters into chiral 5-methylpyrrolidin-2-one with excellent enantioselectivity (up to 96% enantiomeric excess) and high isolated yields (up to 89%). researchgate.net

Reaction Pathway: The process generally involves the initial formation of an imine between levulinic acid and a nitrogen source (like ammonia), followed by an asymmetric hydrogenation and subsequent intramolecular cyclization (amidation) to form the chiral pyrrolidinone ring. cnr.it

Solvent Effects: The choice of solvent has been found to be critical. For example, using trifluoroethanol as a solvent was shown to significantly enhance enantioselectivity compared to more conventional solvents like methanol (B129727).

This pathway from abundant biomass to a versatile chiral building block like 5-methylpyrrolidin-2-one represents a significant advancement in sustainable chemistry. The subsequent reduction of the ketone group in 5-methylpyrrolidin-2-one provides a direct route to the this compound scaffold, effectively linking a renewable feedstock to a high-value chiral synthon.

| Feedstock | Platform Molecule | Key Transformation | Chiral Synthon |

| Lignocellulosic Biomass | Levulinic Acid (LA) | Asymmetric Reductive Amination | 5-Methylpyrrolidin-2-one researchgate.net |

Research into Advanced Materials and Polymers

The unique structural and chiral properties of pyrrolidine derivatives make them attractive candidates for incorporation into advanced materials. Their defined stereochemistry can be used to impart chirality to a material, which is of interest for applications in asymmetric catalysis, chiral separations, and optics.

A notable example is the development of a chiral mesoporous hybrid material, termed HybPyr , which is synthesized using pyrrolidine units as an integral part of a siliceous framework. nih.gov In this research, a specific bis-silylated pyrrolidine precursor was used in a sol-gel process to create a solid material with a homogenous distribution of chiral moieties throughout its porous network. nih.gov

Properties and Applications of HybPyr:

Structure: The material possesses a mesoporous architecture where the chiral pyrrolidine units are covalently bonded within the silica (B1680970) network. nih.gov

Stability: The integrity of the chiral active sites within the solid material was verified, demonstrating its robustness. nih.gov

Application: HybPyr was shown to function as an excellent and recyclable heterogeneous catalyst for the asymmetric Michael addition of aldehydes to nitro-olefins, achieving high stereocontrol over the reaction products. nih.gov

This work demonstrates how a building block like this compound can be moved beyond its use as a soluble molecule and be incorporated into the very structure of a functional, solid-state material. The classification of such compounds as "Material Building Blocks" by chemical suppliers further points to their recognized potential in the fields of material science and polymer chemistry.

Optically Active Polymer Synthesis

There is no available data in the scientific literature to suggest that This compound is used in the synthesis of optically active polymers.

Helical Polymer Conformation Studies

There are no available research findings that utilize This compound for studies on the conformation of helical polymers.

Future Directions and Emerging Research Avenues for 2 Methylpyrrolidin 2 Yl Methanol

The chiral scaffold of (2-Methylpyrrolidin-2-yl)methanol continues to be a focal point for innovation in chemical synthesis and medicinal chemistry. Its unique structural properties make it a valuable building block, with ongoing research poised to unlock new applications and more efficient production methods. Future research is branching into several key areas, including the development of advanced catalytic systems, the adoption of sustainable manufacturing processes, the exploration of new functional roles, and the integration of computational design tools.

Q & A

Q. What are the common synthetic routes for preparing (2-Methylpyrrolidin-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing pyrrolidine derivatives. For example, nucleophilic substitution or reductive amination may introduce the methanol group. Reaction conditions such as solvent polarity (e.g., DMSO for fluorination reactions), temperature, and catalysts (e.g., palladium for cross-coupling) critically impact yield and purity. Evidence from related compounds suggests optimizing stoichiometry and using inert atmospheres to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry?

Use a combination of techniques:

- NMR : H and C NMR to identify proton environments and carbon frameworks.

- X-ray crystallography : For absolute configuration determination, as demonstrated in phosphonate methanol solvates .

- Chiral HPLC : To resolve enantiomers, leveraging methods validated for similar pyrrolidine derivatives .

Q. What pharmacological mechanisms are associated with this compound derivatives?

Derivatives like Veliparib (ABT-888), containing the (2R)-2-methylpyrrolidin-2-yl group, act as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds disrupt DNA repair in cancer cells, sensitizing them to chemotherapeutics like temozolomide. Mechanistic studies involve enzyme inhibition assays and cellular viability tests .

Advanced Research Questions

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection is robust for plasma and urine analysis. Key parameters:

- Column : Symmetry Shield C18 (150 mm × 4.6 mm, 5 µm).

- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Sample prep : Protein precipitation with acetonitrile or solid-phase extraction for complex matrices .

Q. How can researchers address contradictory data in bioactivity studies of this compound derivatives?

Contradictions in IC₅₀ values or metabolic stability may arise from assay variability or enantiomeric impurities. Mitigation strategies:

Q. What strategies are effective for separating enantiomers of this compound?

Chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC or SFC (supercritical fluid chromatography) achieve resolution. For example, methods developed for ABT-888 enantiomers use polysaccharide-based columns and isocratic elution with polar organic modifiers .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design accelerated degradation studies:

- Thermal stability : Incubate at 40–60°C and monitor decomposition via HPLC.

- pH stability : Test in buffers (pH 1–12) to identify labile functional groups (e.g., ester hydrolysis).

- Light sensitivity : Use UV/Vis spectroscopy to detect photodegradation .

Q. What computational approaches predict the binding affinity of this compound derivatives to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with PARP-1. Validate predictions with in vitro enzyme inhibition assays and co-crystallization studies .

Q. How does the compound’s logP value influence its pharmacokinetic profile, and how can this be optimized?

High logP (lipophilicity) improves membrane permeability but may reduce solubility. Balance via structural modifications:

- Introduce polar groups (e.g., hydroxyls) to enhance aqueous solubility.

- Use prodrug strategies (e.g., esterification) for controlled release .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

Challenges include purification of stereoisomers and low yields in multi-step reactions. Solutions:

- Flow chemistry : Improves heat/mass transfer for exothermic steps.

- Crystallization optimization : Use solvent mixtures to enhance enantiomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.